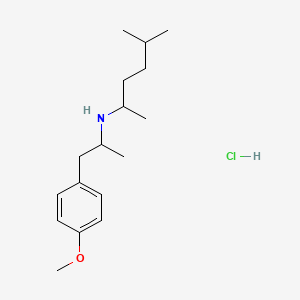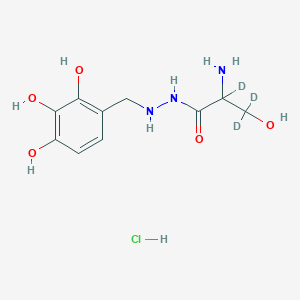
Amprenavir-d4-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Amprenavir-d4-1 is a deuterium-labeled analogue of Amprenavir, a protease inhibitor used in the treatment of Human Immunodeficiency Virus (HIV) infection. This compound is primarily utilized as an internal standard in the quantification of Amprenavir by gas chromatography or liquid chromatography-mass spectrometry techniques .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Amprenavir-d4-1 involves the incorporation of deuterium atoms into the molecular structure of Amprenavir. This is typically achieved through the use of deuterated reagents in the synthetic pathway. The key intermediate, (3S)-hydroxytetrahydrofuran, is prepared from L-malic acid, followed by the attachment of an (S)-tetrahydrofuranyloxy carbonyl group to L-phenylalanine .
Industrial Production Methods
Industrial production of this compound involves a series of stereoselective reactions to ensure the correct configuration of the molecule. The process is optimized for high yield and purity, utilizing advanced techniques in organic synthesis and purification .
Chemical Reactions Analysis
Types of Reactions
Amprenavir-d4-1 undergoes various chemical reactions, including:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Common reagents include cytochrome P450 enzymes and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxidized metabolites and glucuronide conjugates, which are identified in urine and feces .
Scientific Research Applications
Amprenavir-d4-1 is extensively used in scientific research, particularly in the following fields:
Chemistry: As an internal standard in analytical chemistry for the quantification of Amprenavir.
Biology: In studies investigating the metabolism and pharmacokinetics of Amprenavir.
Medicine: In the development and testing of new antiretroviral therapies for HIV.
Industry: In the quality control and validation of pharmaceutical products containing Amprenavir.
Mechanism of Action
Amprenavir-d4-1, like Amprenavir, inhibits the HIV viral proteinase enzyme. This inhibition prevents the cleavage of the gag-pol polyprotein, resulting in the formation of noninfectious, immature viral particles. The molecular targets include the HIV-1 protease enzyme, and the pathway involves the binding of the inhibitor to the active site of the enzyme, blocking its activity .
Comparison with Similar Compounds
Similar Compounds
Indinavir: Another protease inhibitor used in the treatment of HIV.
Ritonavir: A protease inhibitor often used in combination with other antiretroviral drugs.
Nelfinavir: A protease inhibitor with a similar mechanism of action.
Uniqueness
Amprenavir-d4-1 is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it particularly valuable in pharmacokinetic and metabolic research .
Properties
Molecular Formula |
C25H35N3O6S |
|---|---|
Molecular Weight |
509.7 g/mol |
IUPAC Name |
[(3S)-oxolan-3-yl] N-[(2S,3R)-4-[(4-amino-2,3,5,6-tetradeuteriophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
InChI |
InChI=1S/C25H35N3O6S/c1-18(2)15-28(35(31,32)22-10-8-20(26)9-11-22)16-24(29)23(14-19-6-4-3-5-7-19)27-25(30)34-21-12-13-33-17-21/h3-11,18,21,23-24,29H,12-17,26H2,1-2H3,(H,27,30)/t21-,23-,24+/m0/s1/i8D,9D,10D,11D |
InChI Key |
YMARZQAQMVYCKC-MHVPRHJPSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)N(C[C@H]([C@H](CC2=CC=CC=C2)NC(=O)O[C@H]3CCOC3)O)CC(C)C)[2H] |
Canonical SMILES |
CC(C)CN(CC(C(CC1=CC=CC=C1)NC(=O)OC2CCOC2)O)S(=O)(=O)C3=CC=C(C=C3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[(5R,6S,16R)-5-hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl]oxy]-4-oxobutanoic acid](/img/structure/B10819049.png)




![2-[4-[2-ethoxy-3-[4-(trifluoromethyl)phenoxy]propyl]sulfanyl-2-methylphenoxy]acetic acid](/img/structure/B10819104.png)


![N-[2-[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[2-[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-15-methylhexadec-2-enamide](/img/structure/B10819130.png)
![4-[(5-Hydroxy-16-methyl-2-oxo-1-oxacyclohexadec-3-en-6-yl)oxy]-4-oxobutanoic acid](/img/structure/B10819134.png)



